Octahydrocurcumin
Description
Contextualization within Curcuminoid Metabolic Research
The biological effects of curcumin (B1669340) are often linked to its metabolites, which are formed after administration. nih.govresearchgate.net In the body, curcuminoids undergo extensive metabolism, primarily through two pathways: conjugation and reduction. lidsen.com The reduction pathway involves the saturation of the double bonds in curcumin's central seven-carbon chain, leading to the formation of hydrogenated derivatives. nih.govnih.gov
This metabolic cascade typically begins with the reduction of curcumin to dihydrocurcumin (B1670591) (DHC) and then to tetrahydrocurcumin (B193312) (THC), which is considered a primary and widely studied metabolite. jst.go.jpspandidos-publications.comfrontiersin.org Further reduction of THC can lead to hexahydrocurcumin (B1235508) (HHC) and ultimately to octahydrocurcumin (OHC), the final product in this hydrogenation sequence. nih.govnih.govjst.go.jp This reductive transformation occurs systemically and is also significantly carried out by the intestinal microflora. jst.go.jpnih.gov For instance, the human intestinal bacterium Enterococcus avium has been shown to metabolize THC into OHC in vitro. jst.go.jpnih.gov The identification of these reduced metabolites, including OHC, in vivo has been crucial to understanding the full spectrum of curcumin's biological actions. jst.go.jp
Significance of this compound as a Bioactive Metabolite of Curcumin
This compound is not merely an inactive end-product of curcumin metabolism; it is a bioactive molecule with significant therapeutic potential, in some cases superior to that of the parent compound. rsc.orgrsc.orgnih.gov Research has consistently demonstrated that OHC possesses potent antioxidant, anti-inflammatory, and anti-tumor properties. rsc.orgchemfaces.comsigmaaldrich.com
The hydrogenation of curcumin's structure to form OHC appears to enhance certain biological activities. jst.go.jp Studies comparing OHC with curcumin and other metabolites have revealed its potent capabilities. For example, OHC and THC have been shown to have superior anti-inflammatory effects in vivo compared to curcumin by suppressing key inflammatory pathways. researchgate.netnih.gov In models of inflammation, OHC effectively inhibits the production of inflammatory mediators like nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). nih.govchemfaces.com Furthermore, OHC has demonstrated stronger antioxidant activity than curcumin in various assays, such as inhibiting lipid peroxidation and red blood cell hemolysis. chemfaces.comjst.go.jp In cancer research, OHC has been found to possess superior anti-tumor activity compared to curcumin in certain models, inducing cancer cell apoptosis through the mitochondrial pathway. rsc.orgnih.gov
Table 1: Comparative Anti-inflammatory Activity of Curcumin and its Metabolites
| Compound | Effect on Nitric Oxide (NO) Production | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Curcumin (CUR) | Potent Inhibition | Significant Inhibition | Inhibition of NF-κB translocation | spandidos-publications.comchemfaces.com |
| Tetrahydrocurcumin (THC) | Potent Inhibition | Significant Inhibition | Inhibition of NF-κB translocation | nih.govspandidos-publications.com |
| Hexahydrocurcumin (HHC) | Inhibition | No significant inhibition | Inhibition of NF-κB translocation | spandidos-publications.com |
| This compound (OHC) | Potent Inhibition | No significant inhibition | Inhibition of NF-κB translocation | spandidos-publications.comchemfaces.com |
Table 2: Comparative Antioxidant Activity of Curcumin and its Metabolites
| Compound | DPPH Radical Scavenging (IC50) | Inhibition of Red Blood Cell Hemolysis | Reference |
|---|---|---|---|
| Curcumin (CUR) | 40 µM | Lower than metabolites | chemfaces.comjst.go.jp |
| Tetrahydrocurcumin (THC) | 10.0 µM | High | chemfaces.comjst.go.jp |
| Hexahydrocurcumin (HHC) | 11.7 µM | High | chemfaces.comjst.go.jp |
| This compound (OHC) | 12.3 µM | Highest | chemfaces.comjst.go.jp |
Historical Perspective and Evolution of this compound Investigation
The scientific journey of curcumin began in 1815 with its first isolation. nih.gov However, for over a century, research was primarily focused on its chemical structure and synthesis. nih.gov The exploration of curcumin's metabolites is a more recent development, driven by the need to understand its poor bioavailability and the realization that its biological effects might be mediated by its metabolic derivatives. spandidos-publications.comfrontiersin.org
Early pharmacokinetic studies identified several key metabolites, including THC, HHC, and OHC. nih.govspandidos-publications.com Initially, THC was characterized as the primary and most active metabolite, attracting the bulk of research attention. spandidos-publications.com OHC, being the final hydrogenated product, was identified but remained less studied for some time, partly due to the difficulties in its synthesis and isolation, which hampered biological investigations. rsc.orgfrontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMAFBLFOKZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873750 | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
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Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-07-4 | |
| Record name | Octahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octahydrocurcumin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | OCTAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis, Biosynthesis, and Biotransformation Pathways of Octahydrocurcumin
Chemical Synthesis Methodologies for Octahydrocurcumin
The chemical synthesis of this compound from curcumin (B1669340) is primarily achieved through catalytic hydrogenation. This process involves the reduction of the double bonds in the curcumin molecule. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the final product.
One of the principal methods for preparing this compound is the catalytic hydrogenation of curcumin or its intermediate, tetrahydrocurcumin (B193312) (THC). oup.commdpi.com Various metal catalysts are employed to facilitate this reduction. For instance, hydrogenation of curcumin in the presence of a Platinum dioxide (PtO2) catalyst results in the formation of this compound, with a slight predominance of the meso-octahydrocurcumin stereoisomer over the racemic form. oup.comnih.gov
Similarly, using a palladium on carbon (Pd/C) catalyst is another effective method. oup.com This catalyst has been shown to increase the ratio of meso-octahydrocurcumin produced. oup.com A patented process describes the synthesis of a mixture of hydrogenated curcuminoids, including 3-5% octahydrocurcuminoids, through palladium-carbon catalyzed hydrogenation of purified curcuminoids. google.com The reduction of tetrahydrocurcumin using sodium borohydride (B1222165) (NaBH4) also yields this compound. oup.comjst.go.jp
Table 1: Chemical Synthesis Methods for this compound
| Precursor | Catalyst/Reagent | Key Findings |
|---|---|---|
| Curcumin | Platinum dioxide (PtO2) | Produces a slight predominance of meso-octahydrocurcumin. oup.comnih.gov |
| Curcumin | Palladium on carbon (Pd/C) | Increases the ratio of meso-octahydrocurcumin. oup.comgoogle.com |
| Tetrahydrocurcumin | Sodium borohydride (NaBH4) | Yields a mixture of this compound stereoisomers. oup.comjst.go.jp |
Endogenous Formation and Metabolic Pathways of this compound in Biological Systems
In biological systems, this compound is not directly consumed but is formed as a metabolite of curcumin. frontiersin.org The metabolic pathway involves a series of reduction reactions, primarily occurring in the liver and intestines, which convert curcumin into its various hydrogenated forms. frontiersin.orgnih.gov
The biotransformation of curcumin to this compound is a stepwise enzymatic process. Following oral administration, curcumin is reduced to dihydrocurcumin (B1670591), tetrahydrocurcumin (THC), and hexahydrocurcumin (B1235508) (HHC) by endogenous reductases. frontiersin.org While the precise enzymes responsible for all steps are still under investigation, alcohol dehydrogenases have been proposed to be involved in the formation of these reduction products. nih.gov THC is a major metabolite and serves as a direct precursor for further hydrogenation to hexahydrocurcumin and subsequently to this compound. oup.commdpi.com
The intestinal microbiota plays a crucial role in the bioconversion of curcumin and its metabolites. researchgate.net Certain bacteria within the gut are capable of metabolizing tetrahydrocurcumin into this compound. jst.go.jp One such bacterium, identified as Enterococcus avium, has been shown to produce 5R-hexahydrocurcumin from tetrahydrocurcumin, which is then further metabolized to 3R,5R-octahydrocurcumin. jst.go.jp This highlights the significant contribution of gut flora to the metabolic fate of curcuminoids in the body.
The biotransformation of curcuminoids can be stereoselective, leading to the formation of specific this compound stereoisomers. For instance, baker's yeast can produce 3S,5S-octahydrocurcumin and meso-octahydrocurcumin from tetrahydrocurcumin. oup.comresearchgate.net In contrast, the human intestinal bacterium Enterococcus avium specifically produces 3R,5R-octahydrocurcumin from tetrahydrocurcumin via a 5R-hexahydrocurcumin intermediate. jst.go.jp The stereochemistry of the resulting this compound is therefore dependent on the specific microorganisms involved in the metabolic process. jst.go.jpresearchgate.netresearchgate.net
Table 2: Stereoselective Biotransformation of Curcuminoids to this compound
| Organism/System | Precursor | Resulting Stereoisomers |
|---|---|---|
| Baker's yeast | Tetrahydrocurcumin | 3S,5S-octahydrocurcumin and meso-octahydrocurcumin. oup.comresearchgate.net |
| Enterococcus avium (human intestinal bacterium) | Tetrahydrocurcumin | 3R,5R-octahydrocurcumin. jst.go.jp |
Role of Intestinal Microbiota in this compound Bioconversion
Interconversion and Relationships with Other Hydrogenated Curcuminoids (e.g., Tetrahydrocurcumin, Hexahydrocurcumin)
This compound is the final product in the reductive metabolism of curcumin. nih.gov This metabolic cascade proceeds in a sequential manner, with tetrahydrocurcumin and hexahydrocurcumin as key intermediates. nih.govresearchgate.netCurrent time information in Bangalore, IN. Curcumin is first reduced to tetrahydrocurcumin (THC), which is the most studied of the hydrogenated metabolites. mdpi.comfrontiersin.org THC can then be further reduced to hexahydrocurcumin (HHC). mdpi.com Finally, the reduction of HHC yields this compound (OHC), completing the hydrogenation process. mdpi.comnih.gov This sequential reduction highlights the close metabolic relationship between these curcuminoid derivatives. mdpi.com
Pharmacological and Biological Activities of Octahydrocurcumin
Antioxidant Mechanisms and Efficacy
Octahydrocurcumin demonstrates notable antioxidant capabilities through various mechanisms, including direct free radical scavenging and the modulation of the body's own antioxidant systems.
Free Radical Scavenging Capabilities
This compound has shown potent free radical scavenging activity, particularly against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. jst.go.jpnih.gov In comparative studies, hydrogenated derivatives of curcumin (B1669340), including this compound, exhibited stronger DPPH scavenging activity than curcumin itself. nih.gov One study using electron paramagnetic resonance (EPR) spectroscopy found that one mole of the hydrogenated derivatives, including OHC, could scavenge approximately four moles of the DPPH radical. jst.go.jpnih.gov The scavenging potency has been ranked in the order of OHC > tetrahydrocurcumin (B193312) (THC) ≥ hexahydrocurcumin (B1235508) (HHC) > curcumin. jst.go.jp Specifically, the IC50 value for this compound in scavenging DPPH radicals has been reported to be 12.3 µM. caymanchem.comnih.gov The ortho-methoxyphenolic group and the heptadione linkage are thought to be crucial for this activity. jst.go.jpnih.gov However, its scavenging activity towards hydroxyl (HO•) and superoxide (B77818) anion (O2•−) radicals is considered to be very low. jst.go.jpnih.gov
Table 1: DPPH Radical Scavenging Activity of Curcuminoids
| Compound | IC50 (µM) | Moles of DPPH Scavenged per Mole of Compound |
|---|---|---|
| This compound (OHC) | 12.3 caymanchem.comnih.gov | ~4 jst.go.jpnih.gov |
| Hexahydrocurcumin (HHC) | 11.7 nih.gov | ~4 jst.go.jpnih.gov |
| Tetrahydrocurcumin (THC) | 10.0 nih.gov | ~4 jst.go.jpnih.gov |
| Curcumin | 40 nih.gov | ~3 jst.go.jpnih.gov |
Modulation of Endogenous Antioxidant Systems and Signaling Pathways
Beyond direct scavenging, this compound can influence the body's intrinsic antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov OHC, along with tetrahydrocurcumin, has been shown to induce the Keap1-Nrf2 pathway, which in turn promotes the expression of Nrf2-targeted antioxidant genes. nih.gov This activation helps restore antioxidant conditions in the liver, for instance, by increasing levels of glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase (CAT). nih.gov
Anti-inflammatory Efficacy and Mechanisms
This compound exhibits significant anti-inflammatory effects by targeting multiple aspects of the inflammatory cascade, from inhibiting inflammatory mediators to modulating key signaling pathways.
Inhibition of Inflammatory Mediators
Research has demonstrated that this compound can effectively inhibit the production of several key inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. caymanchem.comresearchgate.net This inhibition of iNOS leads to a reduction in nitric oxide (NO) production. caymanchem.comresearchgate.net Furthermore, OHC treatment has been found to be more effective than curcumin in selectively inhibiting the expression of COX-2. frontiersin.org In animal models of acute inflammation, OHC has been shown to mitigate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as prostaglandin (B15479496) E2 (PGE2). nih.gov However, one study noted that this compound did not significantly affect the release of certain cytokines. researchgate.net
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Effect of this compound |
|---|---|
| Nitric Oxide (NO) | Inhibition of production. caymanchem.comresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression. caymanchem.comresearchgate.netfrontiersin.org |
| Prostaglandin E2 (PGE2) | Mitigation of production. nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Mitigation of production. nih.gov |
| Interleukin-1β (IL-1β) | Mitigation of production. nih.gov |
| Interleukin-6 (IL-6) | Mitigation of production. nih.gov |
Modulation of Key Signaling Pathways
The anti-inflammatory actions of this compound are closely linked to its ability to modulate critical signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway. researchgate.netfrontiersin.org OHC has been shown to inhibit the activation of NF-κB, which is a key regulator of genes involved in inflammation. caymanchem.comresearchgate.net The mechanism for this involves the inhibition of IκB-α degradation, which prevents the translocation of NF-κB into the nucleus. researchgate.net
Furthermore, the anti-inflammatory effects of OHC have been associated with the suppression of the TAK1-NF-κB signaling pathway. frontiersin.orgresearchgate.net By inactivating transforming growth factor β-activated kinase 1 (TAK1), OHC can effectively block the downstream activation of NF-κB. frontiersin.orgresearchgate.net This inactivation of the TAK1-NF-κB pathway is considered a key mechanism for its potent anti-inflammatory effects, which have been observed to be more pronounced than those of curcumin in vivo. frontiersin.org
Immunomodulatory Effects on Cellular Proliferation
This compound has also been investigated for its effects on immune cell proliferation. In one study, OHC was found to inhibit OKT3-induced proliferation of peripheral blood mononuclear cells (PBMCs), which include T-lymphocytes, with an IC50 value of 82 µM. nih.gov This suggests that this compound can modulate T-lymphocyte proliferation. However, the study also concluded that this inhibitory effect on PBMC proliferation is not correlated with its radical scavenging activity. nih.gov
Antineoplastic and Apoptosis Induction Studies
This compound has demonstrated notable anti-tumor activity, primarily through the induction of cellular apoptosis. nih.govmedkoo.com Studies indicate that OHC can effectively suppress tumor growth and reduce cancer cell viability. nih.gov
Effects on Cancer Cell Proliferation and Viability
Research has shown that OHC exhibits superior effects to curcumin in suppressing tumor growth. nih.gov In preclinical models, OHC has been observed to decrease ascites volume and cancer cell viability, indicating a direct impact on the proliferation and survival of cancer cells. nih.gov The anti-proliferative efficacy of curcumin and its derivatives is a subject of extensive research, with studies showing a dose-dependent decrease in the viability of various cancer cell lines. mdpi.commdpi.com
Mechanisms of Apoptosis Induction
The primary mechanism behind OHC's antineoplastic activity lies in its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is orchestrated through multiple molecular pathways:
Mitochondrial Pathway: OHC activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This involves the release of cytochrome C from the mitochondria, a critical step in the apoptotic cascade. nih.gov
p53 and MDM2: OHC has been shown to significantly upregulate the expression of the tumor suppressor protein p53 and downregulate its negative regulator, MDM2. nih.gov The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress. nih.gov
Bcl-2 Family Proteins: OHC modulates the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. It decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bad. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. mdpi.com
Caspase Activation and PARP Cleavage: The apoptotic signaling cascade culminates in the activation of caspases, a family of proteases that execute cell death. OHC treatment leads to the activation of caspase-3 and caspase-9. nih.gov Activated caspases then cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP is a well-established marker of apoptosis. nih.gov
| Mechanism | Effect of this compound | Key Proteins Involved |
|---|---|---|
| Mitochondrial Pathway | Activation | Cytochrome C |
| p53 Pathway | Upregulation of p53, Downregulation of MDM2 | p53, MDM2 |
| Bcl-2 Family Regulation | Decreased Bcl-2 & Bcl-xL, Increased Bax & Bad | Bcl-2, Bcl-xL, Bax, Bad |
| Caspase Cascade | Activation | Caspase-3, Caspase-9 |
| PARP Cleavage | Induction | PARP |
Tumor Growth Suppression in Preclinical In vivo Models
Preclinical studies using animal models have substantiated the anti-tumor effects of OHC. In H22 ascites tumor-bearing mice, OHC demonstrated superior efficacy in suppressing tumor growth compared to curcumin. nih.gov This was evidenced by reductions in weight gain, abdominal circumference, and ascites volume. nih.gov The use of in vivo models, such as xenografts in immunodeficient mice, is a standard and crucial step in evaluating the therapeutic potential of anticancer compounds before they can be considered for clinical trials. uevora.ptmdpi.com These models allow for the assessment of a compound's efficacy in a complex biological system, providing valuable data on tumor growth inhibition. mdpi.comscienceopen.comnih.gov
Effects on Melanogenesis and Pigmentation Pathways
The influence of this compound on melanogenesis, the process of melanin (B1238610) production, is complex and appears to differ from its parent compound, curcumin. While curcumin is known to inhibit melanogenesis, its hydrogenated metabolites, including OHC, have been shown to enhance melanin synthesis in melanoma cell lines. nih.govresearchgate.netmdpi.com
In studies using B16F10 mouse melanoma cells and MNT-1 human melanoma cells, OHC, along with other hydrogenated metabolites like tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC), stimulated melanin production. researchgate.netmdpi.com Interestingly, this stimulation of melanogenesis did not appear to involve an increase in the activity or protein levels of tyrosinase, the key enzyme in melanin synthesis. researchgate.net This suggests that OHC may influence melanogenesis through alternative pathways, possibly by affecting the polymerization of melanin precursors. mdpi.com The structural difference, specifically the hydrogenation of the heptadiene moiety in OHC, is thought to be critical for this shift from anti-melanogenic to pro-melanogenic activity. researchgate.net
Antimicrobial Activities
While research specifically detailing the antimicrobial properties of this compound is limited, the broader family of curcuminoids has been recognized for its antimicrobial potential against a range of pathogens. nih.govmdpi.comnamikkemalmedj.comnih.gov Curcumin itself has demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnamikkemalmedj.com
Comparative Research on Octahydrocurcumin with Curcumin and Other Metabolites
Comparative Potency in Antioxidant Activity
The hydrogenation of curcumin's double bonds to form metabolites like tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and OHC significantly enhances antioxidant activity. researchgate.netnih.gov Studies consistently show that these hydrogenated derivatives are more potent antioxidants than the parent curcumin (B1669340). researchgate.netnih.govmdpi.com
In various antioxidant assays, OHC demonstrates superior or comparable activity to other hydrogenated metabolites and is significantly more potent than curcumin. nih.govscispace.com One study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay found the order of activity to be THC > HHC = OHC > trolox (B1683679) > curcumin. nih.govmedchemexpress.com In a model of AAPH-induced red blood cell hemolysis, OHC was the most potent inhibitor, with the order of efficacy being OHC > THC = HHC > trolox > curcumin. researchgate.netnih.gov This suggests that the saturation of the central seven-carbon chain and the β-diketone moiety in curcumin to form OHC markedly improves its antioxidant capabilities. nih.gov
Table 1: Comparative Antioxidant Activity of Octahydrocurcumin and Related Compounds
| Compound | DPPH Radical Scavenging (IC50) | Peroxyl Radical Trapping (n value) |
|---|---|---|
| This compound (OHC) | 12.3 µM medchemexpress.com | 3.1 nih.gov |
| Hexahydrocurcumin (HHC) | 11.7 µM medchemexpress.com | 3.8 nih.gov |
| Tetrahydrocurcumin (THC) | 10.0 µM medchemexpress.com | 3.4 nih.gov |
| Curcumin | >12.3 µM (less potent than OHC) nih.govmedchemexpress.com | 2.7 nih.gov |
| Trolox (Reference) | >12.3 µM (less potent than OHC) nih.govmedchemexpress.com | 2.7 (comparable to Curcumin) nih.gov |
*IC50: The concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher potency. *n value: The stoichiometric number of peroxyl radicals trapped per molecule in AAPH-induced linoleic oxidation. A higher value indicates better activity.
Comparative Efficacy in Anti-inflammatory Responses in vitro and in vivo
The anti-inflammatory effects of OHC compared to curcumin show notable differences between in vitro and in vivo models.
In vivo studies on mouse models of acute inflammation have demonstrated that OHC and THC possess more potent anti-inflammatory effects than curcumin. nih.govresearchgate.net They exhibited significant, dose-dependent inhibition of xylene-induced ear edema and carrageenan-induced paw edema. nih.govfrontiersin.org Furthermore, OHC and THC were more effective than curcumin at suppressing the production of pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in the carrageenan-induced paw edema model. nih.gov These findings suggest that OHC may be a significant bioactive anti-inflammatory form of curcumin in vivo. nih.govfrontiersin.org
Table 2: Comparative Anti-inflammatory Effects of this compound vs. Curcumin
| Inflammatory Marker | In Vivo Finding (Mouse Models) | In Vitro Finding (LPS-stimulated Macrophages) |
|---|---|---|
| Edema/Vascular Permeability | OHC is more effective than Curcumin nih.govresearchgate.net | Not Applicable |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | OHC is more inhibitory than Curcumin nih.gov | OHC shows no significant inhibition, unlike Curcumin medchemexpress.comspandidos-publications.comspandidos-publications.com |
| Nitric Oxide (NO) | Not specified | OHC shows potent inhibition researchgate.netspandidos-publications.com |
| COX-2 Expression | OHC is more inhibitory than Curcumin nih.govfrontiersin.org | OHC shows significant inhibition researchgate.netspandidos-publications.com |
| NF-κB Pathway | OHC is more inhibitory than Curcumin nih.govresearchgate.net | OHC has less inhibitory activity than Curcumin nih.govkoreamed.org |
Comparative Antineoplastic Effects
Research indicates that OHC may possess superior anti-tumor activity compared to curcumin. nih.govmdpi.com A comparative study using an H22 ascites tumor-bearing mouse model for hepatocellular carcinoma found that OHC was more effective than curcumin in suppressing tumor growth. nih.gov This was evidenced by greater reductions in ascending weight, abdominal circumference, ascites volume, and cancer cell viability in the OHC-treated group. nih.gov
The enhanced antineoplastic effect of OHC in this model was attributed to its ability to induce cellular apoptosis in the H22 tumor cells. nih.gov The mechanism involved the activation of the mitochondrial apoptosis pathway, a critical process for programmed cell death. nih.gov This suggests that OHC could be a promising anti-cancer agent, potentially more effective than its parent compound, curcumin. nih.gov
Differential Effects on Cellular Processes and Signaling Pathways
This compound and curcumin exert differential effects on key cellular signaling pathways that regulate inflammation and cell survival.
A primary distinction lies in the regulation of the nuclear factor-κB (NF-κB) pathway . While some in vitro results suggest OHC has significantly less NF-κB suppressive activity than curcumin nih.govkoreamed.org, in vivo studies demonstrate the opposite. In animal models, OHC and THC were more effective than curcumin at suppressing the NF-κB pathway by inactivating the transforming growth factor β-activated kinase-1 (TAK1). nih.govresearchgate.netfrontiersin.org This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of the p65 subunit of NF-κB to the nucleus. nih.govfrontiersin.org OHC was also found to be more effective than curcumin at increasing the levels of IKKβ and IκBα. nih.gov
In the context of cancer , OHC demonstrates a potent ability to trigger apoptosis through specific molecular targets. It significantly upregulates the tumor suppressor protein p53 while downregulating its negative regulator, MDM2. nih.gov Furthermore, OHC modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl and increasing the expression of pro-apoptotic proteins Bax and Bad. nih.gov This shift in the Bcl-2/Bax ratio leads to the release of cytochrome C from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. nih.gov
Regarding inflammatory enzymes , both OHC and curcumin can inhibit COX-2 expression. researchgate.net However, in vivo evidence points to OHC and THC being more selective and potent inhibitors of COX-2 expression than curcumin. nih.govfrontiersin.org
Stereochemistry and Differential Biological Activities of this compound Stereoisomers
The chemical structure of this compound contains chiral centers, meaning it exists as different stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. nih.gov The primary stereoisomers investigated are (3R,5S)-octahydrocurcumin (Meso-OHC) and (3S,5S)-octahydrocurcumin. nih.govresearchgate.net Studies have shown that curcumin is metabolized into these stereoisomers in rats, and their biological activities can differ. nih.gov
One study explored the differential effects of Meso-OHC and (3S,5S)-OHC on major drug-metabolizing enzymes in human liver cells. nih.gov While both isomers had only minor effects on several cytochrome P450 (CYP) enzymes (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP3A4), they showed stereoselective activity toward CYP2E1. nih.gov Meso-OHC exhibited significantly more potent inhibition of CYP2E1 expression compared to (3S,5S)-OHC. nih.gov This difference in activity was linked to a more effective liver-protective effect by Meso-OHC in a model of acetaminophen-induced cell injury, an injury model where CYP2E1 plays a key role. nih.gov
However, stereochemistry does not influence all biological activities equally. A separate study that produced 3R,5R-octahydrocurcumin using the intestinal bacterium Enterococcus avium found that this optically active isomer had a similar ability to reduce monocyte chemoattractant protein-1 (MCP-1) as tetrahydrocurcumin, with no significant difference attributed to its specific stereochemistry in that particular assay. jst.go.jp Another report noted that while the synthesis method could alter the resulting ratio of meso to racemic OHC, no difference in activity was observed between the forms in their experiments. researchgate.netnih.gov These findings highlight that the biological importance of OHC's stereochemistry is context-dependent and specific to the biological target or pathway being investigated. nih.govjst.go.jp
Pharmacokinetic and Metabolic Fate Investigations of Octahydrocurcumin
Absorption and Distribution Studies
The absorption and distribution of curcumin (B1669340) are known to be limited, which hinders its systemic bioavailability. frontiersin.orgsci-hub.senih.gov Curcumin's hydrophobic nature and rapid metabolism contribute to its poor absorption from the gastrointestinal tract. frontiersin.orgresearchgate.net Studies have shown that after oral administration, curcumin levels in serum and tissues are very low. frontiersin.org In contrast, its hydrogenated metabolites, including octahydrocurcumin, are generally more soluble and stable, which may lead to better absorption. frontiersin.org
While curcumin itself has poor bioavailability, its metabolites, formed through reduction, are considered to play a significant role in its biological effects. frontiersin.org Following administration, curcumin and its metabolites are distributed to various tissues. For instance, after intraperitoneal injection in mice, curcumin has been detected in the intestines, spleen, liver, and kidneys. nih.gov However, specific and detailed absorption and distribution studies focusing solely on this compound are less common. The existing research often discusses OHC in the context of being a metabolite of curcumin. After oral administration of curcumin to rats, OHC stereoisomers have been detected in the blood, liver, urine, and feces, indicating its distribution throughout the body following its formation. researchgate.netnih.gov
Metabolism of this compound in Biological Systems
This compound is one of the final products in the reductive metabolism of curcumin. e-crt.orgmdpi.com This metabolic process occurs in vivo, where curcumin is progressively reduced to dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and finally this compound (OHC), which is also known as hexahydrocurcuminol. researchgate.nete-crt.org This bioreduction is a key metabolic pathway for curcumin, particularly when it enters systemic circulation. lidsen.com The metabolism of curcumin to its hydrogenated derivatives like OHC can occur in the liver and intestines. researchgate.net
The chemical structure of OHC is chiral and symmetrical, leading to the existence of two stereoisomers: (3R,5S)-octahydrocurcumin (Meso-OHC) and (3S,5S)-octahydrocurcumin ((3S,5S)-OHC). researchgate.netnih.gov Research has confirmed that curcumin can be metabolized into these OHC stereoisomers in rats. researchgate.netnih.gov
Drug-metabolizing enzymes are critical in the biotransformation of xenobiotics, including curcumin and its metabolites. benthamscience.com These enzymes are broadly classified into Phase I (functionalization) and Phase II (conjugation) enzymes. mdpi.com Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes, while UDP-glucuronyltransferases (UGTs) are key Phase II enzymes responsible for glucuronidation. benthamscience.commdpi.com
Studies investigating the interaction of OHC stereoisomers with these enzymes in human L-02 cells have shown that both Meso-OHC and (3S,5S)-OHC have slight inductive or inhibitory effects on several CYP enzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, and CYP3A4, as well as on UGTs. researchgate.netnih.gov Notably, a stereoselective effect was observed on CYP2E1, with Meso-OHC demonstrating a more potent inhibitory effect on CYP2E1 expression compared to (3S,5S)-OHC. researchgate.netnih.gov This difference was attributed to variations in how the stereoisomers bind to the enzyme. researchgate.net
Excretion Pathways
The excretion of curcumin and its metabolites primarily occurs through biliary and fecal routes. researchgate.netlidsen.com Following oral administration, a significant portion of curcumin is excreted unchanged in the feces due to poor absorption. researchgate.net The metabolites, including glucuronide conjugates and the reduced forms like OHC, are also eliminated this way. lidsen.commdpi.com Studies in rats have detected OHC stereoisomers in both urine and feces after curcumin administration, confirming these excretion pathways. researchgate.netnih.gov While curcumin metabolites like dihydrocurcumin, tetrahydrocurcumin, and this compound are not further metabolized, they are excreted unchanged in urine and feces. researchgate.net
Comparative Pharmacokinetic Profiles of Curcumin and its Hydrogenated Metabolites
The pharmacokinetic profiles of curcumin's hydrogenated metabolites, such as tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC), are often considered superior to that of curcumin itself, primarily due to their enhanced stability and solubility. frontiersin.orgnih.govopenmedicinalchemistryjournal.com Curcumin suffers from poor bioavailability due to rapid metabolism and elimination. sci-hub.seresearchgate.net In contrast, its reduced metabolites are more stable under physiological conditions. openmedicinalchemistryjournal.com
For example, a study on hexahydrocurcumin (HHC) in mice showed significantly different pharmacokinetic parameters depending on the route of administration. After intraperitoneal (IP) administration (40 mg/kg), the maximum plasma concentration (Cmax) was 47.9 times higher than that from oral administration. researchgate.net The relative oral bioavailability of HHC was found to be only 12.28% compared to the IP route. researchgate.net While specific comparative data for OHC is limited, the general trend observed for other hydrogenated metabolites suggests that they possess more favorable pharmacokinetic characteristics than curcumin. frontiersin.orgopenmedicinalchemistryjournal.com The increased stability of the hydrogenated derivatives often translates to improved bioavailability. nih.gov
Pharmacokinetic Parameters of Hexahydrocurcumin (HHC) in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | T½ (h) | Relative Bioavailability (%) |
|---|---|---|---|---|---|
| Intraperitoneal (IP) | 40 | 194.2 ± 43.5 | ~5 | ~1.52 | - |
| Oral | 40 | 4.05 ± 0.98 | ~15 | ~2.17 | 12.28 |
Data sourced from a study on HHC pharmacokinetics in mice. researchgate.netnih.gov
Advanced Research Methodologies for Octahydrocurcumin Studies
Analytical Techniques for Detection, Quantification, and Structural Elucidation
The accurate detection, quantification, and structural analysis of octahydrocurcumin are foundational to its study. Researchers utilize a combination of chromatographic, spectrophotometric, and chiroptical methods to achieve this.
Chromatography-based techniques are the methods of choice for the individual separation and quantification of curcuminoids and their metabolites due to their high precision and accuracy. upm.edu.mythermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of curcuminoids. upm.edu.mynih.gov It is frequently used for the separation and quantification of this compound from complex mixtures, such as biological samples or synthetic reaction products. upm.edu.mythermofisher.com HPLC systems, often coupled with UV-Vis or photodiode array (PDA) detectors, allow for the reliable determination of the compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, liquid chromatography is often coupled with mass spectrometry. csic.es LC-MS/MS has become a preferred method for quantitative bioanalytical applications. waters.com This powerful combination allows for the precise identification and quantification of this compound and other metabolites in biological matrices like human plasma. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 μm particles to achieve faster and more efficient separations with improved resolution and sensitivity. waters.commeasurlabs.com UPLC, particularly when coupled with mass spectrometry (UPLC-MS/MS or UPLC-QTOF-MS), has been successfully developed and validated for the rapid and sensitive quantitative analysis of curcumin (B1669340) and its metabolites, including this compound, in human plasma. nih.govresearchgate.netresearchgate.net This methodology is crucial for pharmacokinetic studies, demonstrating that a complete turmeric matrix can enhance the plasma concentration of metabolites like this compound following oral administration. nih.gov
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Method | Principle | Advantages for this compound Analysis |
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | High precision and accuracy; considered a method of choice for curcuminoid analysis. upm.edu.mythermofisher.comnih.gov |
| LC-MS/MS | Combines the separation power of LC with the mass analysis capability of MS for identification and quantification. | High selectivity and sensitivity, ideal for complex biological samples like plasma. csic.eswaters.comnih.gov |
| UPLC | Uses smaller particle columns (sub-2 µm) for faster separations and higher resolution compared to HPLC. measurlabs.com | Increased speed, sensitivity, and resolution; beneficial for high-throughput quantitative bioanalysis. waters.comresearchgate.net |
UV-Visible spectrophotometry is a simple and common method for the quantitative analysis of curcuminoids. nih.govpharmacophorejournal.com The technique measures the amount of light absorbed by a sample at specific wavelengths. technologynetworks.com For curcumin, the maximum absorption is often measured around 420-430 nm. upm.edu.mypharmacophorejournal.com
While useful for determining the total curcuminoid content, a major limitation of UV-Vis spectrophotometry is its inability to separate and quantify individual components like this compound from a mixture. upm.edu.mynih.gov Therefore, its application in specific this compound research is often as a supplementary or preliminary method, with chromatography being necessary for detailed analysis. nih.gov To overcome stability issues of curcuminoids in certain solvents, methods have been developed using solvent systems with surfactants like Tween 80 to ensure accurate estimation. rjptonline.org
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the absolute configuration of these stereoisomers is critical, as they can exhibit different biological activities. researchgate.net Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the definitive method for this purpose. nih.govacs.org
Studies have successfully used a combination of experimental measurements and quantum theoretical predictions of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) to independently determine the absolute configurations of synthesized and separated this compound enantiomers. nih.govresearchgate.net For instance, these techniques led to the assignment of (+)-(R,R)-OHC. nih.gov This assignment was further corroborated by single-crystal X-ray diffraction, another powerful technique for structural elucidation. nih.govresearchgate.net
Spectrophotometric Approaches (e.g., UV-Visible Spectroscopy)
In vivo Preclinical Research Models for this compound Studies
In vivo preclinical research models are fundamental in evaluating the pharmacological activities of this compound (OHC), a hydrogenated metabolite of curcumin. These animal models allow for the investigation of its therapeutic potential in a complex biological system, providing critical data on efficacy and mechanism of action before any potential clinical consideration.
Animal Models for Inflammatory Response Studies
To investigate the anti-inflammatory properties of this compound, researchers utilize well-established acute inflammation models in rodents. These models mimic different aspects of the inflammatory cascade. nih.govnih.gov
Xylene-Induced Ear Edema: This model is a standard method for screening potential anti-inflammatory agents. nih.govresearchgate.net Topical application of xylene to a mouse's ear induces irritation and a quantifiable increase in ear weight due to fluid accumulation, a hallmark of acute inflammation. nih.govfrontiersin.org Studies have shown that OHC produces a marked, dose-dependent reduction in ear edema. nih.govfrontiersin.org Its efficacy in this model has been demonstrated to be superior to that of its parent compound, curcumin, and comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov
Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to inhibit the increase in capillary permeability, a key event in the early stages of inflammation. nih.govfrontiersin.org An intraperitoneal injection of acetic acid causes an increase in the leakage of plasma proteins and fluids into the peritoneal cavity. tandfonline.com The extent of this leakage can be quantified by measuring the amount of a co-injected dye, such as Evans blue, that extravasates into the peritoneum. nih.govfrontiersin.org Research indicates that OHC significantly and dose-dependently inhibits the vascular permeability induced by acetic acid. nih.gov The suppressive effect of OHC at certain concentrations was found to be comparable to that of indomethacin and more potent than curcumin. nih.govfrontiersin.org
Carrageenan-Induced Paw Edema: This is one of the most widely used models for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. nih.gov An injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by significant swelling (edema). nih.govthaiscience.info OHC has been shown to substantially and dose-dependently attenuate the paw edema at various time points after carrageenan administration. nih.gov The mechanism underlying this effect involves the inhibition of key inflammatory mediators. nih.govnih.gov Specifically, OHC has been found to be more effective than curcumin in suppressing the expression of cyclooxygenase-2 (COX-2) and inhibiting the nuclear factor-κB (NF-κB) pathway. nih.govnih.gov
Table 1: Efficacy of this compound in Animal Models of Acute Inflammation
| Animal Model | Parameter Measured | Key Findings for this compound (OHC) | Reference |
|---|---|---|---|
| Xylene-Induced Ear Edema (Mice) | Inhibition of Edema (%) | Showed a dose-dependent suppression of ear edema, with an inhibition rate of up to 70.67%, which was superior to curcumin (40%) and comparable to indomethacin (65.33%). | nih.govfrontiersin.org |
| Acetic Acid-Induced Vascular Permeability (Mice) | Inhibition of Dye Leakage (%) | Demonstrated a dose-dependent inhibition of vascular permeability, with a suppressive ratio of up to 48.0%, similar to indomethacin (46.2%) and greater than curcumin (40.0%). | nih.govfrontiersin.org |
| Carrageenan-Induced Paw Edema (Mice) | Reduction in Paw Volume | Markedly attenuated paw edema in a concentration-dependent manner over a 6-hour period. More effective than curcumin in suppressing inflammatory pathways like COX-2 and NF-κB. | nih.govresearchgate.net |
Animal Models for Antineoplastic Efficacy Assessment
The potential of this compound as an anticancer agent is explored using tumor-bearing animal models, which are crucial for assessing a compound's ability to inhibit tumor growth in vivo.
Comparative studies have revealed that this compound exhibits superior antitumor activity compared to curcumin in the H22 ascites tumor-bearing mouse model. nih.gov OHC was more effective at suppressing tumor growth, as evidenced by reductions in weight gain, abdominal circumference, and the volume of ascites. nih.gov The underlying mechanism for this enhanced efficacy involves the induction of cancer cell apoptosis. nih.gov Research indicates that OHC promotes apoptosis by upregulating the p53 tumor suppressor protein while downregulating its inhibitor, MDM2. nih.gov Furthermore, it modulates the balance of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins, which leads to the activation of caspases and subsequent cell death. nih.gov
Table 2: Antineoplastic Efficacy of this compound in H22 Tumor-Bearing Mice
| Animal Model | Parameter Measured | Key Findings for this compound (OHC) | Reference |
|---|---|---|---|
| H22 Ascites Tumor-Bearing Mice | Tumor Growth Inhibition | Exhibited superior effects to curcumin in suppressing tumor growth, including reducing ascending weight, abdominal circumference, and ascites volume. | nih.gov |
| Mechanism of Action | Induced apoptosis in H22 cells by upregulating p53, downregulating MDM2, and activating the mitochondrial apoptosis pathway. | nih.gov |
Future Directions and Research Gaps in Octahydrocurcumin Studies
Elucidation of Novel Molecular Targets and Mechanistic Pathways
Current research has established that OHC exerts potent anti-inflammatory effects, primarily through the suppression of the TAK1-NF-κB signaling pathway. researchgate.netnih.gov This mechanism involves inhibiting the activation of transforming growth factor β activated kinase-1 (TAK1), which in turn prevents the degradation of IκB-α and the subsequent nuclear translocation of NF-κB. nih.govspandidos-publications.com This action leads to a downstream reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), and cytokines like IL-1β, IL-6, and TNF-α. nih.govfrontiersin.org Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have confirmed that OHC can inhibit excess nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. spandidos-publications.com
Despite this foundational understanding, the complete landscape of OHC's molecular interactions is far from complete. Future research must venture beyond the established anti-inflammatory pathways to identify novel molecular targets. The parent compound, curcumin (B1669340), is known to interact with a multitude of targets, including transcription factors, growth factors, and enzymes. nih.govnih.govtandfonline.com It is plausible that OHC, as a final hydrogenated metabolite, may possess a more selective but potent interaction profile that is yet to be discovered. researchgate.net Research should focus on its potential modulation of other critical signaling networks involved in chronic diseases, such as:
Apoptosis Pathways: Investigating effects on key regulators like the Bcl-2 family of proteins and caspases to understand its potential in cancer therapeutics. veterinaryworld.org
Oxidative Stress Pathways: Exploring the interaction with the Nrf2-keap1 pathway, a central regulator of antioxidant responses, is a logical next step, given that curcumin and its metabolites are noted for their antioxidant properties. nih.govnih.gov
Cell Proliferation and Angiogenesis Pathways: Determining if OHC can modulate pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer and other proliferative disorders. nih.gov
A significant research gap exists in understanding how OHC's effects vary across different cell types and disease models, as most initial studies have focused on macrophage-mediated inflammation. nih.govspandidos-publications.com
Investigation of Long-term Biological Effects and Chronic Disease Models
The majority of in vivo studies on OHC have utilized acute inflammation models, such as xylene-induced ear edema and carrageenan-induced paw edema in mice. researchgate.netnih.gov These studies have effectively demonstrated the potent short-term anti-inflammatory capabilities of OHC. nih.govfrontiersin.org However, there is a conspicuous absence of research into the long-term biological effects of OHC administration.
Chronic diseases such as neurodegenerative disorders, type 2 diabetes, and cancer develop over extended periods and are often driven by persistent low-grade inflammation and oxidative stress. nih.govmdpi.com While curcumin and its primary metabolite, tetrahydrocurcumin (B193312) (THC), have been investigated in models of these chronic conditions, OHC remains understudied in this context. nih.govmdpi.com Future research should prioritize the use of chronic disease models to:
Evaluate the efficacy of long-term OHC administration in preventing or mitigating disease progression.
Assess the sustained impact on inflammatory and oxidative stress markers.
Investigate its potential neuroprotective effects in models of Alzheimer's or Parkinson's disease. mdpi.com
Explore its anti-tumor activity in long-term cancer models, building on preliminary findings for related curcumin metabolites. veterinaryworld.org
Furthermore, comprehensive long-term toxicity studies for OHC are lacking. mdpi.com Evaluating the safety profile of sustained OHC exposure is critical before it can be considered for chronic therapeutic applications.
Exploration of Potential Synergistic Effects with Other Bioactive Compounds
Combination therapy is a well-established strategy to enhance therapeutic efficacy, and this approach holds significant promise for OHC. nih.gov Research on curcumin has shown that its therapeutic effects can be amplified when used in conjunction with other compounds, such as piperine, which enhances bioavailability. researchgate.netdovepress.com This principle is likely applicable to OHC.
Future investigations should systematically explore the synergistic potential of OHC with a variety of other agents:
Conventional Chemotherapeutics: An in silico study has already suggested that combining OHC with paclitaxel (B517696) could increase the binding affinity to the target receptor, potentially enhancing its anticancer effect. rjptonline.org These computational findings require validation through in vitro and in vivo experiments.
Other Natural Compounds: Combining OHC with other polyphenols or bioactive molecules like resveratrol (B1683913) or epigallocatechin-3-gallate could lead to synergistic anti-inflammatory or antioxidant effects. researchgate.netafjbs.com
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Given OHC's potent anti-inflammatory action via the NF-κB pathway, combining it with NSAIDs could allow for lower doses of the conventional drug, potentially reducing side effects. ijpsonline.com
A key area of inquiry is whether co-administration of OHC with other compounds can overcome any limitations in its bioavailability or stability, similar to the strategies employed for curcumin. nih.govresearchgate.net
| Compound Combination | Predicted/Observed Effect | Mechanism/Target | Reference |
|---|---|---|---|
| Octahydrocurcumin + Paclitaxel | Increased binding affinity (in silico) | Human tubulin-1 receptor | rjptonline.org |
Stereoisomer-Specific Biological and Pharmacological Profiling
This compound possesses a chiral and symmetric chemical structure, resulting in the existence of two stereoisomers: (3R,5S)-octahydrocurcumin (Meso-OHC) and a racemic mixture which includes (3S,5S)-octahydrocurcumin. researchgate.netnih.govrsc.org A critical and emerging area of research is the understanding that these stereoisomers are not biologically equivalent. rsc.orgresearchgate.net The interaction of chiral drugs with biological macromolecules like enzymes and receptors is often stereospecific, leading to different pharmacological and pharmacokinetic profiles for each isomer. researchgate.netijpsr.com
Recent studies have begun to profile these isomers, revealing significant differences in their biological activities. nih.govrsc.org For instance, while both isomers exhibit slight effects on several cytochrome P450 (CYP) and UDP-glucuronyltransferases (UGTs) enzymes, their impact on CYP2E1 is notably different. nih.govrsc.org Meso-OHC was found to be a more potent inhibitor of CYP2E1 expression compared to (3S,5S)-OHC. nih.govrsc.org This differential inhibition was attributed to a different mode of binding to the enzyme and resulted in Meso-OHC providing more effective liver protection in a model of acetaminophen-induced cell injury. nih.govrsc.org
This initial evidence underscores the necessity for a complete stereoisomer-specific profiling of OHC. Future research must:
Conduct separate pharmacokinetic studies for each isomer to determine differences in absorption, distribution, metabolism, and excretion.
Perform comprehensive pharmacodynamic studies to map the specific molecular targets and biological activities of each isomer.
Evaluate the therapeutic efficacy and toxicity of the individual isomers in various disease models.
The table below summarizes the reported differential effects of OHC stereoisomers on the mRNA expression of specific metabolic enzymes. rsc.org
| Enzyme | Effect of Meso-OHC | Effect of (3S,5S)-OHC | Reference |
|---|---|---|---|
| CYP2C9 | Induction | Inhibition | rsc.org |
| UGT1A3 | Induction | Inhibition | rsc.org |
| UGT1A6 | Induction | Inhibition | rsc.org |
| CYP2A6 | More powerful induction | Induction | rsc.org |
| CYP2E1 | Superior inhibition | Inhibition | rsc.org |
A thorough understanding of the unique properties of each OHC stereoisomer could pave the way for the development of highly specific and potent therapeutic agents with optimized efficacy and safety profiles. rsc.org
Q & A
Q. What are the primary mechanisms underlying Octahydrocurcumin’s anti-inflammatory and anti-tumor activities?
this compound (OHC) exerts anti-inflammatory effects by suppressing the TAK1-NF-κB pathway, as demonstrated in murine models of colitis and systemic inflammation . Its anti-tumor activity involves induction of apoptosis via mitochondrial pathways, as shown in human cancer cell lines (e.g., IC50 = 19.46 µg/mL in cytotoxicity assays) . Methodologically, these mechanisms are validated through Western blotting (NF-κB p65 nuclear translocation), flow cytometry (apoptosis markers), and immunohistochemistry in in vivo models .
Q. How can researchers verify the purity and stability of this compound in experimental settings?
Purity is typically assessed using HPLC (≥98% purity) with UV detection at 280 nm . Stability protocols recommend storing OHC as a powder at -25°C to -15°C (3-year shelf life) or in DMSO at -85°C to -65°C (2-year stability) . Degradation under extreme pH or oxidative conditions should be monitored via LC-MS to confirm structural integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
OHC is classified as acutely toxic and a respiratory irritant. Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and ensure adequate ventilation. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure . Toxicity data (e.g., LD50 values) should guide dose selection in animal studies .
Advanced Research Questions
Q. How can computational methods optimize this compound’s bioactivity for targeted therapies?
3D-QSAR and molecular docking studies identify critical structural motifs for OHC’s interaction with targets like NF-κB or androgen receptors . For example, Meng et al. (2000) used Comparative Molecular Field Analysis (CoMFA) to design curcumin analogs with enhanced anti-prostate cancer activity . Researchers can apply similar strategies to modify OHC’s hydrogenation sites or functional groups for improved pharmacokinetics .
Q. What experimental models are most effective for studying this compound’s in vivo efficacy?
- Inflammation : LPS-induced murine models to assess NF-κB suppression via cytokine profiling (ELISA) and histopathology .
- Cancer : Xenograft models (e.g., colorectal cancer) with OHC administered intraperitoneally (10–50 mg/kg doses) to evaluate tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .
- Metabolic Stability : Pharmacokinetic studies in rodents using LC-MS/MS to measure bioavailability and metabolite formation .
Q. How should researchers address contradictions in reported IC50 values for this compound?
Discrepancies in cytotoxicity data (e.g., 19.46 µg/mL vs. 82 µM in PBMC assays) may arise from cell-type specificity, assay conditions (e.g., incubation time), or metabolite interference . To resolve these:
- Standardize assays (e.g., MTT/WST-1 protocols with 48–72 hr exposure).
- Compare OHC’s activity with parent compounds (e.g., curcumin) using dose-response curves .
- Validate results across multiple cell lines and primary cultures .
Q. What methodologies are recommended for characterizing this compound’s metabolites in biological systems?
- Mass Spectrometry : LC-HRMS to identify phase I/II metabolites in plasma or tissue homogenates .
- Isotopic Labeling : Use of deuterated OHC to track metabolic pathways in vivo .
- Enzymatic Assays : Incubate OHC with liver microsomes to assess CYP450-mediated oxidation .
Methodological Considerations
- Data Interpretation : Always contextualize in vitro findings with in vivo efficacy due to OHC’s limited bioavailability .
- Negative Controls : Include curcumin and tetrahydrocurcumin in experiments to compare potency and mechanism .
- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly for inflammation and cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
